N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-236770 involves a series of chemical reactions that require precise conditions to achieve the desired purity and yield. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of catalysts and specific reagents .
Industrial Production Methods: Industrial production of CL-236770 typically involves large-scale chemical synthesis processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, depending on the scale of production and the specific requirements of the compound .
Chemical Reactions Analysis
Types of Reactions: CL-236770 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving CL-236770 include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of CL-236770 depend on the specific reagents and conditions used. These products can include various derivatives of the original compound, which may have different properties and applications .
Scientific Research Applications
CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CL-236770 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .
Properties
IUPAC Name |
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZUEXOEBPBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321273 |
Source
|
Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835957 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143543-79-7 |
Source
|
Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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